
CID 18327875
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Integrin alpha 5/CD49e Antibody (SAM1), DyLight 680 involves several steps. The synthetic route typically includes the production of the monoclonal antibody through hybridoma technology, where mouse spleen cells are fused with myeloma cells to produce hybrid cells that can produce the desired antibody. The antibody is then purified and conjugated with the DyLight 680 fluorophore under specific reaction conditions to ensure high purity and stability .
Analyse Des Réactions Chimiques
Integrin alpha 5/CD49e Antibody (SAM1), DyLight 680 primarily undergoes conjugation reactions. The antibody is conjugated with the DyLight 680 fluorophore through a reaction that involves the formation of a stable covalent bond between the antibody and the fluorophore. This reaction is typically carried out under mild conditions to preserve the integrity and functionality of the antibody. Common reagents used in this reaction include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). The major product formed from this reaction is the conjugated antibody-fluorophore complex .
Applications De Recherche Scientifique
Integrin alpha 5/CD49e Antibody (SAM1), DyLight 680 has a wide range of scientific research applications. In biology, it is used for the detection and quantification of integrin alpha 5/CD49e expression in various cell types and tissues. This antibody is particularly useful in immunofluorescence and flow cytometry assays, where it helps to visualize and analyze the distribution and abundance of integrin alpha 5/CD49e. In medicine, this antibody is used in research related to cancer, as integrin alpha 5/CD49e plays a crucial role in cell adhesion, migration, and invasion. Additionally, it is used in studies investigating the role of integrins in various physiological and pathological processes .
Mécanisme D'action
The mechanism of action of Integrin alpha 5/CD49e Antibody (SAM1), DyLight 680 involves its specific binding to the integrin alpha 5/CD49e protein on the surface of cells. This binding is mediated by the antigen-binding site of the antibody, which recognizes and binds to a specific epitope on the integrin alpha 5/CD49e protein. The binding of the antibody to integrin alpha 5/CD49e can block the interaction of the integrin with its ligands, thereby inhibiting integrin-mediated cell adhesion and signaling pathways. This mechanism is particularly useful in research studies aimed at understanding the role of integrins in cancer and other diseases .
Comparaison Avec Des Composés Similaires
Integrin alpha 5/CD49e Antibody (SAM1), DyLight 680 can be compared with other similar compounds, such as other integrin antibodies conjugated with different fluorophores. For example, Integrin alpha 5/CD49e Antibody conjugated with FITC (fluorescein isothiocyanate) or PE (phycoerythrin) are also used in similar research applications. the DyLight 680 conjugate offers certain advantages, such as higher photostability and brighter fluorescence, making it more suitable for long-term imaging studies and applications requiring high sensitivity .
Similar Compounds
- Integrin alpha 5/CD49e Antibody (SAM1), FITC
- Integrin alpha 5/CD49e Antibody (SAM1), PE
- Integrin alpha 5/CD49e Antibody (SAM1), Alexa Fluor 488
- Integrin alpha 5/CD49e Antibody (SAM1), Alexa Fluor 647
These similar compounds are used in various research applications, but the choice of fluorophore depends on the specific requirements of the experiment, such as the detection method and the desired sensitivity .
Propriétés
Formule moléculaire |
C8H19O2Si |
|---|---|
Poids moléculaire |
175.32 g/mol |
InChI |
InChI=1S/C8H19O2Si/c1-4-5-6-7-8-11(9-2)10-3/h4-8H2,1-3H3 |
Clé InChI |
JFPNTVWLQJJTPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)
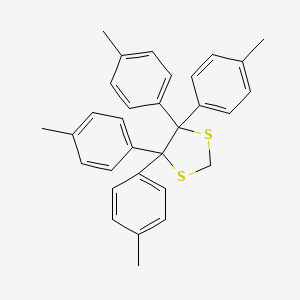
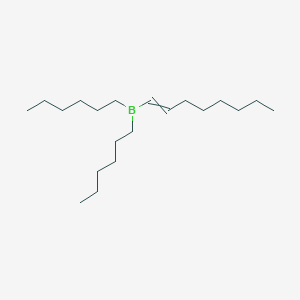
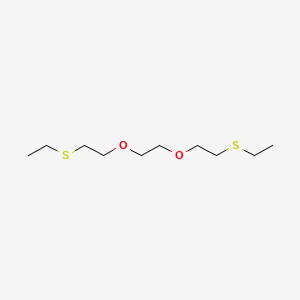
![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)
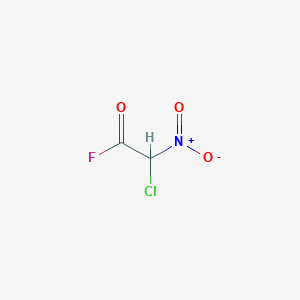

![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)
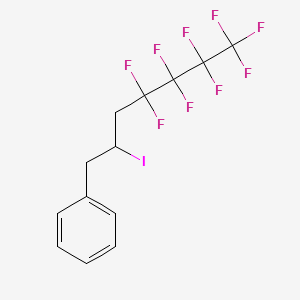


![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
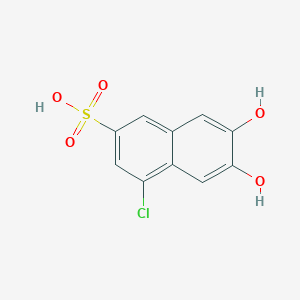
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)
